

# Application Notes and Protocols for the Detection of Zoxamide Residues in Crops

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## Compound of Interest

Compound Name: Zoxamide

Cat. No.: B129027

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## Introduction

**Zoxamide** is a benzamide fungicide widely used to control oomycete pathogens, such as downy mildew and late blight, on a variety of crops including grapes, potatoes, tomatoes, and cucurbits.[1][2] Its application necessitates the development of sensitive and reliable analytical methods to monitor its residues in agricultural products, ensuring compliance with regulatory limits and safeguarding consumer health. This document provides detailed application notes and protocols for the determination of **zoxamide** residues in various crop matrices. The methods described include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

## Analytical Methods Overview

Several analytical techniques are suitable for the determination of **zoxamide** residues. Gas chromatography coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) is commonly employed for its sensitivity and selectivity.[3][4][5] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) or coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative for the analysis of **zoxamide**, particularly in complex matrices.[6][7]

The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and low solvent consumption.[8][9][10][11] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a

dispersive solid-phase extraction (d-SPE) cleanup. This approach is highly effective for multiresidue analysis and is well-suited for **zoxamide**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of **zoxamide** residues in different crop matrices.

Table 1: Gas Chromatography-Based Methods

Method	Matrix	Fortificati on Levels (mg/kg)	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Referenc e
GC-ITMS (EI and CI)	Grape, Must, Wine, Spirits	0.05 - 2.00	86 - 114	0.01	0.05 (0.08 in CI)	<a href="#">[1]</a> <a href="#">[12]</a>
GC/ECD	Soil	-	-	-	0.01	<a href="#">[4]</a> <a href="#">[5]</a>
GC/ECD	Cucumbers	~1	80 - 97 (procedural recovery)	-	-	<a href="#">[2]</a>

Table 2: High-Performance Liquid Chromatography-Based Methods

Method	Matrix	Linearity Range	Recovery (%)	LOD (µg/L)	LOQ (µg/L)	Referenc e
RP-HPLC	Wine	5.0 µg/L - 200 mg/L	96.7 - 101.5	1.9	6.2	<a href="#">[6]</a>

Table 3: QuEChERS-Based LC-MS/MS Methods for Amide Fungicides (including **Zoxamide** analogs)

Matrix	Spiked Levels (mg/kg)	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Cabbage, Celery, Strawberry, Grape	0.01, 0.5, 5.0	72.4 - 98.5	<0.003	0.01	<a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Determination of Zoxamide in Grapes and Wine by GC-ITMS

This protocol is based on the method described by Angioni et al. (2005).[\[1\]](#)[\[12\]](#)

#### 1. Sample Preparation

- Grapes: Homogenize a representative sample of grapes.
- Wine/Must: Use the liquid sample directly.

#### 2. Extraction

- Weigh 10 g of homogenized grape sample or pipette 10 mL of wine/must into a 50 mL centrifuge tube.
- Add 10 mL of hexane.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the hexane supernatant for GC-ITMS analysis. No clean-up step is required.[\[1\]](#)[\[12\]](#)

#### 3. GC-ITMS Analysis

- Gas Chromatograph: Agilent 6890N GC or equivalent.

- Injector: Split/splitless injector with a carbofrit inserted into the glass liner for large volume injections.[\[1\]](#)[\[12\]](#)
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 1 min.
  - Ramp 1: 25°C/min to 180°C.
  - Ramp 2: 5°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1-5  $\mu$ L.
- Mass Spectrometer: Agilent 5973N Ion Trap MS or equivalent.
- Ionization Mode: Electron Impact (EI) and Chemical Ionization (CI).[\[1\]](#)[\[12\]](#)
- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

## Protocol 2: Determination of Zoxamide in Wine by RP-HPLC

This protocol is based on the method described by Borahan et al. (2019).[\[6\]](#)

### 1. Sample Preparation

- Filter the wine sample through a 0.45  $\mu$ m syringe filter prior to injection.

### 2. HPLC Analysis

- HPLC System: Agilent 1260 Infinity HPLC or equivalent with a Diode Array Detector (DAD).
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).[\[6\]](#)
- Mobile Phase: Methanol and water (82:18, v/v).[\[6\]](#)

- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: Room temperature.[6]
- Injection Volume: 50 µL.[6]
- Detection Wavelength: 254 nm.[6]

### 3. Quantification

- Prepare a series of standard solutions of **zoxamide** in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **zoxamide** in the sample by comparing its peak area with the calibration curve.

## Protocol 3: General QuEChERS Method for Zoxamide in Fruits and Vegetables followed by LC-MS/MS

This protocol is a generalized procedure based on the principles of the QuEChERS method, widely applicable to various fruits and vegetables.[8][9][10][13]

### 1. Sample Preparation

- Homogenize a representative sample of the crop (e.g., tomatoes, cucumbers, leafy greens). For samples with high water content, it may be beneficial to freeze-dry them first.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

### 2. Extraction

- Add 10-15 mL of acetonitrile (containing 1% acetic acid for better recovery of some pesticides) to the centrifuge tube.[9][10]
- Add the appropriate QuEChERS extraction salts. A common formulation is 4 g anhydrous MgSO<sub>4</sub> and 1 g NaCl, or 6 g anhydrous MgSO<sub>4</sub> and 1.5 g sodium acetate.[9]

- Shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.
- Centrifuge at  $\geq 3000$  rpm for 5 minutes.

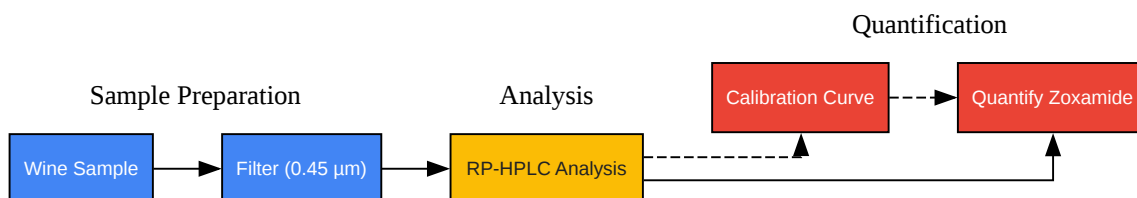
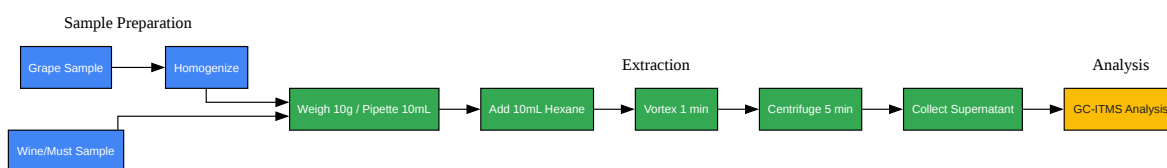
### 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant (e.g., 6-8 mL) to a 15 mL d-SPE tube.
- The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. A common composition for general produce is 150 mg anhydrous  $\text{MgSO}_4$ , 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For pigmented samples, graphitized carbon black (GCB) may be added, but it can also retain planar pesticides like **zoxamide**, so its use should be optimized.
- Vortex the d-SPE tube for 30 seconds to 1 minute.
- Centrifuge at  $\geq 3000$  rpm for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22  $\mu\text{m}$  filter before injection.

### 4. LC-MS/MS Analysis

- LC-MS/MS System: A modern triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Two or three characteristic transitions should be monitored for each analyte for confident identification and quantification.

## Diagrams



## Sample Preparation

Fruit/Vegetable Sample



Homogenize



Weigh 10-15g



## Extraction

Add Acetonitrile



Add QuEChERS Salts



Shake 1 min



Centrifuge 5 min



## d-SPE Cleanup

Transfer Supernatant



Add d-SPE Sorbents



Vortex 30s



Centrifuge 5 min



## Analysis

LC-MS/MS Analysis

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